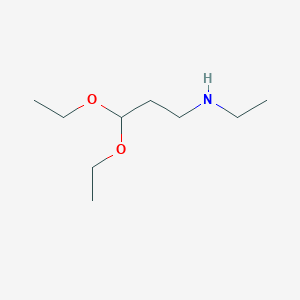

(3,3-Diethoxypropyl)(ethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,3-Diethoxypropyl)(ethyl)amine” is an organic compound with the molecular formula C9H21NO2 . It is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of “(3,3-Diethoxypropyl)(ethyl)amine” consists of a nitrogen atom bonded to an ethyl group and a 3,3-diethoxypropyl group . The InChI code for this compound is 1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 .Chemical Reactions Analysis

Amines, including “(3,3-Diethoxypropyl)(ethyl)amine”, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from a hydrogen ion . They can also react with acyl chlorides to form amides . The specific reactions that “(3,3-Diethoxypropyl)(ethyl)amine” undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“(3,3-Diethoxypropyl)(ethyl)amine” is a liquid at room temperature . Its molecular weight is 175.27 . More specific physical and chemical properties, such as its boiling point, melting point, and density, are not provided in the search results .Applications De Recherche Scientifique

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) is a reaction that introduces amine functionalities into oleochemicals, which are derived from plant and animal fats. It involves the rhodium-catalyzed addition of amines to alkenes in the presence of carbon monoxide and hydrogen. This process has been applied to vegetable oils to produce a wide range of bio-based HAM products, including bifunctional products that serve as potential monomers in polymer chemistry. The use of various amines in this process underscores the versatility and industrial potential of amine-functionalized compounds for creating value-added chemicals from renewable resources (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Reductive Amination Employing Hydrogen

Reductive amination is a fundamental chemical reaction where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This reaction is crucial for synthesizing primary, secondary, and tertiary amines. The use of hydrogen as the reducing agent is particularly attractive for large-scale industrial applications due to its abundance and cost-effectiveness. Reductive amination plays a critical role in producing various alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The advancements in catalysts, especially those based on earth-abundant metals, highlight the ongoing development and application of amines in chemical synthesis (Irrgang & Kempe, 2020).

Amines in Surface Waters

The presence and impact of amines and amine-related compounds in surface waters have been reviewed, identifying various anthropogenic and natural sources. While specific studies on (3,3-Diethoxypropyl)(ethyl)amine were not found, the general behavior and fate of amines in aquatic environments provide insights into environmental considerations relevant to similar compounds. Amines, including those from industrial discharges and natural processes, undergo transformations that can affect water quality and ecosystem health. Understanding the sources, concentrations, and toxicity of amines in surface waters is essential for assessing the environmental impact of chemical releases and informing water treatment strategies (Poste, Grung, & Wright, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3,3-diethoxy-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKICVIDKLFFYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Diethoxypropyl)(ethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)